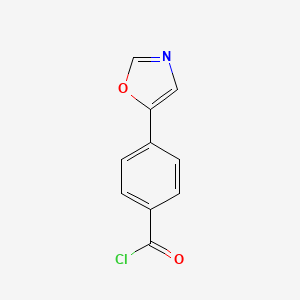

4-(1,3-Oxazol-5-yl)benzoyl chloride

Vue d'ensemble

Description

4-(1,3-Oxazol-5-yl)benzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It features a benzoyl chloride group attached to a 1,3-oxazole ring. This compound is of significant interest in various fields due to its unique chemical structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Oxazol-5-yl)benzoyl chloride typically involves the reaction of 4-(1,3-oxazol-5-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with thionyl chloride, resulting in the formation of the benzoyl chloride compound. The reaction can be represented as follows:

4-(1,3-Oxazol-5-yl)benzoic acid+Thionyl chloride→4-(1,3-Oxazol-5-yl)benzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(1,3-Oxazol-5-yl)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-(1,3-oxazol-5-yl)benzoic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, tetrahydrofuran.

Catalysts: Pyridine, triethylamine.

Major Products Formed:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(1,3-Oxazol-5-yl)benzoyl chloride is often utilized as an intermediate in the synthesis of biologically active compounds. Its ability to form derivatives with diverse functionalities makes it a valuable building block in drug discovery.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown promising antibacterial activity against Gram-positive bacteria and fungi such as Candida albicans and Staphylococcus aureus . The compound's efficacy can be attributed to its structural features that enhance interaction with microbial targets.

Antioxidant Properties

Some derivatives of this compound have been evaluated for their antioxidant activities. These compounds have shown potential in inhibiting lipid peroxidation and protecting cellular components from oxidative damage . Such properties are crucial in developing therapeutic agents for conditions associated with oxidative stress.

Analytical Chemistry

The compound is also employed in analytical applications, particularly in the derivatization of small molecules for enhanced detection and quantification.

Derivatization Techniques

Benzoyl chloride derivatization has been widely used to improve the analysis of polar small molecules using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). This method allows for better sensitivity and specificity in detecting neurotransmitters and metabolites in biological samples . The process involves converting polar compounds into more volatile derivatives, facilitating their analysis.

Applications in Metabolomics

The use of this compound in metabolomics has been explored to monitor various metabolites in complex biological matrices such as human serum and cerebrospinal fluid. This application is vital for understanding metabolic changes in neurological conditions .

Case Study 1: Antimicrobial Evaluation

A series of compounds derived from this compound were synthesized and tested for their antimicrobial activities. The results indicated that certain derivatives exhibited strong activity against Escherichia coli and Aspergillus niger, demonstrating the compound's potential as a lead structure for new antimicrobial agents .

Case Study 2: Antioxidant Activity Assessment

In another study, derivatives were evaluated for their antioxidant capabilities using various assays. Compounds showed significant inhibition of lipid peroxidation, with some exhibiting better activity than established antioxidants like caffeine . This highlights the therapeutic potential of these compounds in oxidative stress-related diseases.

Mécanisme D'action

The mechanism of action of 4-(1,3-Oxazol-5-yl)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in biological systems, it may modify proteins or other biomolecules, affecting their function and activity.

Comparaison Avec Des Composés Similaires

4-(1,3-Oxazol-5-yl)benzoic acid: The precursor to 4-(1,3-Oxazol-5-yl)benzoyl chloride, differing by the presence of a carboxylic acid group instead of a benzoyl chloride group.

4-(1,3-Oxazol-5-yl)benzyl chloride: Similar structure but with a benzyl chloride group instead of a benzoyl chloride group.

4-(1,3-Oxazol-5-yl)benzamide: An amide derivative of 4-(1,3-Oxazol-5-yl)benzoic acid.

Uniqueness: this compound is unique due to its reactivity as an acylating agent, making it valuable in the synthesis of various derivatives. Its ability to form stable covalent bonds with nucleophiles distinguishes it from other similar compounds.

Activité Biologique

4-(1,3-Oxazol-5-yl)benzoyl chloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzoyl group attached to an oxazole ring. Its molecular formula is CHClNO, and it has a molecular weight of 195.62 g/mol. The compound is typically synthesized through acylation reactions involving oxazole derivatives.

The biological activity of this compound can be attributed to its interaction with various cellular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are critical in metabolic pathways related to fatty acid synthesis and folate metabolism .

- Cell Growth Suppression : In studies involving Chinese hamster ovary (CHO) cells, related compounds have demonstrated the ability to suppress cell growth while enhancing glucose uptake and ATP production during monoclonal antibody production.

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. For instance, derivatives containing the oxazole moiety have shown significant antibacterial effects against Gram-positive bacteria .

Biochemical Pathways

This compound influences several biochemical pathways:

- Monoclonal Antibody Production : It has been reported that related compounds can enhance the production of monoclonal antibodies by modulating cellular metabolism and reducing galactosylation, a key quality attribute in therapeutic antibodies.

- Antibiofilm Activity : Some studies indicate that oxazole derivatives exhibit antibiofilm properties, potentially making them useful in treating infections caused by biofilm-forming bacteria .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of several oxazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Staphylococcus aureus and Bacillus subtilis, demonstrating its potential as an antimicrobial agent .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 62.5 | Staphylococcus aureus |

| Bacillus subtilis |

Case Study 2: Cellular Effects

In vitro studies on CHO cells revealed that compounds similar to this compound could enhance ATP levels while suppressing cell growth. This effect is crucial for optimizing conditions for monoclonal antibody production.

Toxicity and Safety Profile

Toxicity assessments have shown that while some derivatives exhibit promising biological activity, they also present varying degrees of toxicity in aquatic models like Daphnia magna. The toxicity profiles suggest that careful consideration is needed when developing therapeutic applications .

Propriétés

IUPAC Name |

4-(1,3-oxazol-5-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-10(13)8-3-1-7(2-4-8)9-5-12-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOWXQMLYMQYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610694 | |

| Record name | 4-(1,3-Oxazol-5-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679807-12-6 | |

| Record name | Benzoyl chloride, 4-(5-oxazolyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=679807-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Oxazol-5-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.